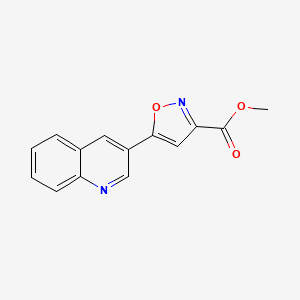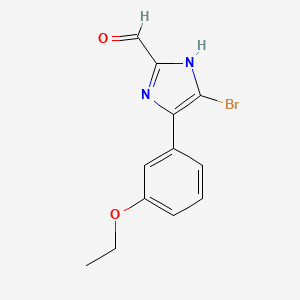
N-Methyl-4-(methylimino)-2-penten-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-(methylimino)-2-penten-2-amine is an organic compound with a unique structure that includes both an imine and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(methylimino)-2-penten-2-amine typically involves the reaction of a suitable precursor with methylamine under controlled conditions. One common method involves the condensation of 4-methyl-2-pentanone with methylamine, followed by a series of purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(methylimino)-2-penten-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The imine or amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-4-(methylimino)-2-penten-2-one, while reduction could produce N-Methyl-4-(methylamino)-2-pentanol.
Scientific Research Applications
N-Methyl-4-(methylimino)-2-penten-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Methyl-4-(methylimino)-2-penten-2-amine exerts its effects involves interactions with specific molecular targets. The imine and amine groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-nitroaniline: This compound has a similar structure but includes a nitro group instead of an imine group.
N-Methyl-4-aminobutyric acid: This compound has a similar amine group but differs in the rest of its structure.
Uniqueness
N-Methyl-4-(methylimino)-2-penten-2-amine is unique due to its combination of imine and amine groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
N-methyl-4-methyliminopent-2-en-2-amine |
InChI |
InChI=1S/C7H14N2/c1-6(8-3)5-7(2)9-4/h5,8H,1-4H3 |
InChI Key |
BOFRIBRYTMQDAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=NC)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


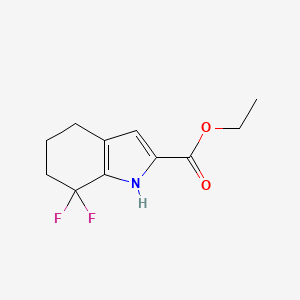
![O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13703814.png)
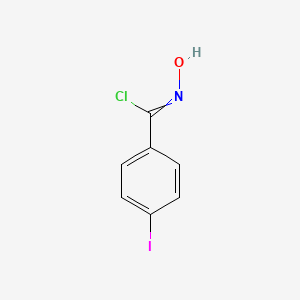
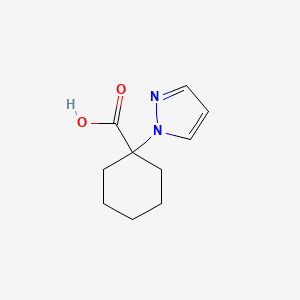
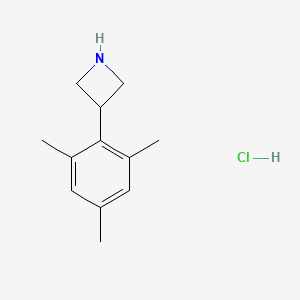
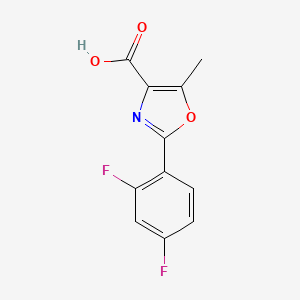
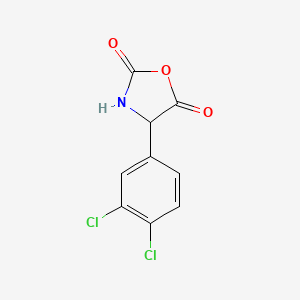
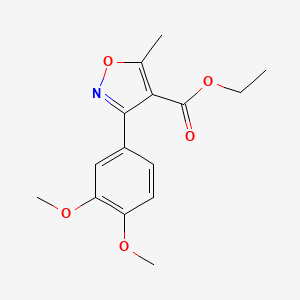

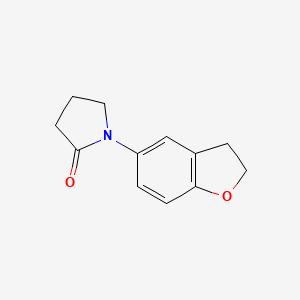
![3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)
